molecular formula C32H40N2O6 B2415783 Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate CAS No. 2155840-40-5

Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate

Cat. No. B2415783
M. Wt: 548.68
InChI Key: RYQOBXVGNQMQMS-JTHBVZDNSA-N
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Description

The compound appears to be a derivative of piperidine, which is a common structure in many pharmaceuticals. The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis. The tert-butyl ester group is also a common protecting group for carboxylic acids.



Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the relevant amine and carboxylic acid groups, followed by coupling reactions to assemble the final structure. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The compound would likely exhibit stereoisomerism, which could potentially affect its properties and biological activity.



Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the Fmoc group could be removed under mildly acidic conditions, and the tert-butyl ester could be hydrolyzed to give the corresponding carboxylic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl groups and the potential for hydrogen bonding might make it more soluble in polar solvents.


Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed information.


Future Directions

The future research directions for this compound would likely depend on its intended application. If it’s a pharmaceutical, further studies might involve in vitro and in vivo testing to evaluate its efficacy and safety.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific literature and experimental data would be needed.


properties

IUPAC Name

tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O6/c1-32(2,3)40-30(36)33-17-15-22(16-18-33)34(23-14-13-21(19-23)29(35)38-4)31(37)39-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-12,21-23,28H,13-20H2,1-4H3/t21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQOBXVGNQMQMS-JTHBVZDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C2CCC(C2)C(=O)OC)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N([C@@H]2CC[C@@H](C2)C(=O)OC)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate

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